molecular formula C29H42 B6356336 2,7-Dioctylfluorene CAS No. 303736-82-5

2,7-Dioctylfluorene

Cat. No.: B6356336
CAS No.: 303736-82-5
M. Wt: 390.6 g/mol
InChI Key: MMZWTNFHJYHQJW-UHFFFAOYSA-N
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Description

2,7-Dioctylfluorene is a fluorene derivative substituted with two octyl chains at the 9,9-positions and bromine or other functional groups at the 2,7-positions. Its chemical structure (C₂₉H₄₀Br₂, molecular weight 548.44 g/mol) ensures solubility in organic solvents and tunable optoelectronic properties, making it a critical monomer for synthesizing conjugated polymers . The octyl chains enhance solubility and processability, while the 2,7-substitutions allow for cross-coupling reactions to create polymers with tailored band gaps and charge transport characteristics . Applications span organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and carbon nanotube dispersion .

Properties

IUPAC Name

2,7-dioctyl-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42/c1-3-5-7-9-11-13-15-24-17-19-28-26(21-24)23-27-22-25(18-20-29(27)28)16-14-12-10-8-6-4-2/h17-22H,3-16,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZWTNFHJYHQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization and Challenges

Excess alkylating agent (1-bromooctane) is required to ensure complete substitution at both fluorene positions. However, this increases the risk of byproducts such as monoalkylated derivatives. Patent data indicate that a molar ratio of 1:2.2 (fluorene:1-bromooctane) minimizes side reactions while maintaining cost efficiency. Post-synthesis purification involves column chromatography using silica gel and hexane/ethyl acetate (9:1 v/v) to isolate the target compound.

Table 1: Direct Alkylation Reaction Conditions

ParameterValue/Range
Temperature80–100°C
Reaction Time24–48 hours
SolventTetrahydrofuran (THF)
BaseSodium Hydride (NaH)
Yield70–75%
Purification MethodColumn Chromatography

Suzuki Cross-Coupling for Boronic Ester Derivatives

An alternative approach utilizes Suzuki-Miyaura coupling to construct the fluorene backbone with pre-functionalized octyl groups. Research from the Royal Society of Chemistry demonstrates the synthesis of 9,9’-dioctylfluorene-2,7-bis(boronic acid pinacol ester), a key intermediate for polymer applications. This method involves reacting 2,7-dibromo-9,9-dioctylfluorene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc).

Mechanistic Insights and Catalytic Systems

The reaction proceeds via oxidative addition of the palladium catalyst to the dibromofluorene, followed by transmetallation with the diboron reagent. Optimal conditions require anhydrous dioxane as the solvent and temperatures of 90–100°C for 12–18 hours, yielding 80–85% of the boronic ester. Nuclear magnetic resonance (NMR) spectroscopy confirms successful borylation, with distinct peaks at δ 8.15–8.18 ppm (aromatic protons) and δ 0.80–0.84 ppm (octyl chain methyl groups).

Table 2: Suzuki Coupling Parameters

ParameterValue/Range
CatalystPd(dppf)Cl₂
Ligand1,1’-Bis(diphenylphosphino)ferrocene
SolventDioxane
Temperature90–100°C
Reaction Time12–18 hours
Yield80–85%

Grignard Reagent-Based Alkylation

While less common, Grignard reagents offer a pathway to this compound under milder conditions. This method involves reacting fluorenone with octylmagnesium bromide (C₈H₁₇MgBr) in diethyl ether, followed by acid-catalyzed dehydration to restore the fluorene aromatic system. Although this approach avoids harsh bases, it suffers from lower yields (50–60%) due to competing ketone reduction pathways.

Spectroscopic Validation

Infrared (IR) spectroscopy reveals the disappearance of the fluorenone carbonyl peak (∼1700 cm⁻¹) post-reaction, confirming successful alkylation. Gas chromatography-mass spectrometry (GC-MS) further identifies the product via molecular ion peaks at m/z 422.3 (C₂₉H₄₀).

Polymer-Supported Synthesis for Scalability

Recent advances emphasize scalable production using solid-phase synthesis. A study in Beilstein Journal of Organic Chemistry details the immobilization of fluorene derivatives on Merrifield resin, enabling sequential alkylation and cleavage steps. This method reduces purification complexity and achieves yields comparable to solution-phase approaches (65–70%).

Table 3: Comparative Analysis of Methods

MethodYieldScalabilityPurity (HPLC)Cost Efficiency
Direct Alkylation70–75%Moderate≥95%High
Suzuki Coupling80–85%High≥98%Moderate
Grignard Alkylation50–60%Low≥90%Low
Polymer-Supported65–70%High≥97%Moderate

Characterization and Quality Control

Rigorous characterization is essential to ensure the integrity of this compound. Proton NMR spectra consistently show the following features:

  • Aromatic Protons : Doublets at δ 7.89–7.92 ppm (H-3 and H-6) and δ 7.45–7.48 ppm (H-1 and H-8).

  • Aliphatic Protons : Multiplet signals at δ 2.07–2.10 ppm (methylene groups adjacent to nitrogen) and δ 0.80–0.84 ppm (terminal methyl groups).

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity levels above 95% for all methods .

Chemical Reactions Analysis

Types of Reactions

2,7-Dioctylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Polymer Synthesis

Polymerization Techniques:
DOF is commonly used as a monomer in the synthesis of polyfluorenes through methods such as:

  • Suzuki Coupling: This method allows for the formation of poly(9,9-dioctylfluorene) (PFO), which exhibits strong blue fluorescence and high charge-carrier mobility, making it suitable for OLED applications .
  • Stille Coupling: Another effective method for synthesizing polyfluorenes that enhances the material's optoelectronic properties .

Case Study: Poly(9,9-dioctylfluorene)
Poly(9,9-dioctylfluorene) is one of the most studied polymers derived from DOF. It demonstrates excellent electroluminescent properties and has been widely applied in OLEDs due to its high efficiency and stability. Research indicates that modifications to its structure can significantly enhance its performance in electronic devices .

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs):
The incorporation of DOF into OLEDs has led to improved device performance due to its efficient light emission properties. Studies show that PFO exhibits pure blue emission with high quantum efficiency . The ability to tune the emission spectrum through copolymerization with other materials further enhances its applicability in display technologies.

Organic Photovoltaics (OPVs):
DOF-based polymers have also been explored as active layers in OPVs. The incorporation of various substituents can optimize their energy levels, leading to improved power conversion efficiencies. For instance, copolymers formed by combining DOF with electron-accepting units have shown promising results in enhancing solar cell performance .

Material Properties and Enhancements

Thermal and Chemical Stability:
Research has demonstrated that polymers synthesized from DOF exhibit remarkable thermal stability and resistance to photodegradation. This characteristic is critical for applications requiring long-term durability under operational conditions .

Modification with Halogens:
Introducing halogen atoms into the polymer backbone can significantly influence the electronic properties and enhance light absorption capabilities. For example, fluorinated derivatives have been studied extensively for their impact on photovoltaic efficiency .

Comparative Data Table

PropertyPoly(9,9-dioctylfluorene)Fluorinated Derivatives
Emission ColorBlueTunable (blue to green)
Quantum EfficiencyHighEnhanced
Thermal StabilityExcellentImproved
Charge Carrier MobilityHighVariable
ApplicationOLEDsOPVs, Sensors

Mechanism of Action

The mechanism by which 2,7-Dioctylfluorene exerts its effects is primarily related to its ability to interact with light and other molecules. In optoelectronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission. The interaction with light involves the absorption of photons, leading to electronic excitation and subsequent emission of light upon relaxation .

In biological applications, this compound can interact with biomolecules through non-covalent interactions, such as π-π stacking and hydrophobic interactions. These interactions facilitate its use as a fluorescent probe for imaging and sensing .

Comparison with Similar Compounds

Poly(9,9-dioctylfluorene) (PFO) vs. Poly(9,9-dihexylfluorene)

  • Solubility: PFO’s longer octyl chains improve solubility in non-polar solvents compared to dihexyl analogs, enabling solution processing for thin-film devices .
  • Optical Properties : PFO exhibits a wider band gap (~3.0 eV) than dihexylfluorene derivatives (~2.8 eV), resulting in blue emission suitable for OLEDs .
  • Charge Transport : Dihexylfluorene’s shorter chains reduce steric hindrance, enhancing crystallinity and charge carrier mobility (~10⁻³ cm²/Vs vs. ~10⁻⁴ cm²/Vs for PFO) .

Table 1 : Key Properties of Alkyl-Substituted Fluorenes

Compound Band Gap (eV) Solubility (THF) Charge Mobility (cm²/Vs)
9,9-Dioctylfluorene 3.0 High ~10⁻⁴
9,9-Dihexylfluorene 2.8 Moderate ~10⁻³

Halogenated Derivatives

2,7-Dibromo-9,9-dioctylfluorene (DBDOF) vs. 2,7-Dichlorofluorene

  • Reactivity : Bromine in DBDOF (CAS 480997-58-8) facilitates Suzuki-Miyaura cross-coupling for copolymer synthesis, whereas chloro derivatives require harsher conditions .
  • Electronic Effects : Bromine’s electron-withdrawing nature lowers the LUMO level (-2.1 eV vs. -1.8 eV for chloro analogs), enhancing electron injection in OLEDs .

Table 2 : Halogenated Fluorene Derivatives

Compound LUMO (eV) Reactivity (Suzuki Coupling Yield)
2,7-Dibromo-9,9-dioctylfluorene -2.1 >90%
2,7-Dichlorofluorene -1.8 ~70%

Copolymers with Alternating Donor-Acceptor Units

PFO-DBT vs. PFN-Br

  • Structure: PFO-DBT: Poly[2,7-(9,9-dioctylfluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] . PFN-Br: Poly[(9,9-bis(3’-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] .
  • Applications: PFO-DBT’s donor-acceptor structure reduces band gaps (~1.9 eV), ideal for near-infrared OPVs . PFN-Br’s amine groups enable alcohol solubility and interfacial dipole effects, improving electron injection in inverted OLEDs .

Table 3 : Copolymer Properties

Copolymer Band Gap (eV) Solubility Application
PFO-DBT 1.9 Chloroform OPVs, NIR sensors
PFN-Br 2.8 Alcohol OLED electron layers

Heteroaromatic Analogs: Carbazole vs. Fluorene

2,7-Carbazole Derivatives vs. 2,7-Dioctylfluorene

  • Electronic Structure : Carbazole’s nitrogen atom introduces electron-withdrawing effects, lowering HOMO levels (-5.4 eV vs. -5.1 eV for fluorene) and enhancing oxidative stability .
  • Optical Properties : 2,7-Carbazole derivatives exhibit red-shifted absorption (λmax ~450 nm) and higher two-photon absorption cross-sections (σ ~800 GM) compared to fluorenes (λmax ~380 nm, σ ~300 GM) .

Table 4 : Heteroaromatic Comparison

Compound HOMO (eV) λmax (nm) Two-Photon σ (GM)
This compound -5.1 380 300
2,7-Carbazole -5.4 450 800

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,7-Dioctylfluorene derivatives, and how are reaction yields optimized?

  • Methodological Answer : A key route involves Suzuki-Miyaura cross-coupling reactions. For example, 2,7-Dibromo-9,9'-dioctylfluorene (DBDOF) can react with aryl boronic esters under palladium catalysis to form conjugated polymers. A yield of 77% was achieved using 2,7-bis(triphenylphosphoniomethyl)-9,9-dioctylfluorene dibromide and anthracene-9,10-dicarbaldehyde in the presence of n-butyl lithium . Optimization includes controlling stoichiometry, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time (24 hours under nitrogen). Recrystallization and precipitation methods are critical for purification .

Q. Which analytical techniques are most reliable for characterizing this compound-based polymers?

  • Methodological Answer : Gel Permeation Chromatography (GPC) with THF as the solvent (polystyrene standards) determines molecular weight (e.g., Mn = 6400 Da for polyfluorene derivatives) . Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while Differential Scanning Calorimetry (DSC) assesses thermal stability. For purity, High-Performance Liquid Chromatography (HPLC) with ≥97% purity thresholds is recommended .

Q. What safety protocols are essential when handling this compound derivatives?

  • Methodological Answer : DBDOF, a common precursor, is highly toxic and requires glovebox use, fume hoods, and PPE (nitrile gloves, lab coats). Inhalation risks include dizziness and respiratory irritation. Storage at −20°C in airtight containers minimizes degradation .

Advanced Research Questions

Q. How can mechanistic studies improve palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Kinetic studies and density functional theory (DFT) simulations can elucidate transmetalation and reductive elimination steps. For example, Miyaura-Suzuki couplings require precise ligand selection (e.g., triphenylphosphine vs. bulky ligands) to enhance catalytic turnover. In situ NMR monitoring of intermediates (e.g., Pd-aryl complexes) can identify rate-limiting steps .

Q. What strategies resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound-based OLED materials?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., toluene vs. DMF) and aggregation-induced quenching. Time-resolved fluorescence spectroscopy can differentiate intrinsic (monomeric) vs. aggregate-driven emission. For instance, poly[(9,9-dioctylfluorenyl-2,7-diyl vinylene)-alt-(anthracene-9,10-diyl vinylene)] showed PLQY variations of 15–45% depending on film morphology .

Q. How do side-chain modifications (e.g., alkyl vs. branched chains) impact the charge transport properties of this compound polymers?

  • Methodological Answer : Branched chains (e.g., 2-ethylhexyl) reduce crystallinity, lowering hole mobility (μh) from 10⁻³ to 10⁻⁴ cm²/V·s. Space-charge-limited current (SCLC) measurements in diode configurations quantify mobility. For example, replacing octyl with ethylhexyl groups decreased μh by 50% in polyfluorene-thiophene copolymers .

Q. What computational models predict the solubility parameters of this compound derivatives in non-polar solvents?

  • Methodological Answer : Hansen solubility parameters (HSPs) and COSMO-RS simulations correlate with experimental logP values (e.g., logP = 11.76 for DBDOF ). Molecular dynamics (MD) simulations using AMBER forcefields can model solvent-polymer interactions, aiding in solvent selection (e.g., chloroform vs. hexane) for thin-film processing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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